molecular formula C13H19ClN2O B1525354 N-Benzyl-3-piperidinecarboxamide hydrochloride CAS No. 668461-29-8

N-Benzyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B1525354
CAS No.: 668461-29-8
M. Wt: 254.75 g/mol
InChI Key: BTCREBMLGDGTSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which NPC is a part of, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Molecular Structure Analysis

The molecular structure of NPC consists of a benzyl group attached to a piperidine ring, which is further connected to a carboxamide group. The exact structure can be found in various chemical databases .

Scientific Research Applications

Analgesic and Antidepressant Potential

Research into δ-opioid agonists like ADL5859 and ADL5747, which share structural similarities with N-Benzyl-3-piperidinecarboxamide hydrochloride, has demonstrated significant analgesic and antidepressant effects in mouse models. These compounds have been shown to reduce inflammatory and neuropathic pain effectively through δ-opioid receptor-mediated pathways, particularly receptors expressed on peripheral Nav1.8-positive neurons. Notably, these agonists did not induce typical δ agonist-induced side effects such as hyperlocomotion or receptor internalization in vivo, suggesting a unique agonist-biased activity at the receptor level (Nozaki et al., 2012).

Antineoplastic Applications

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia (CML) patients. The research underscores the importance of understanding the metabolic pathways of such compounds, including this compound, for optimizing their therapeutic efficacy and safety profiles. Flumatinib's metabolism involves amide bond cleavage, leading to the formation of various metabolites, highlighting the role of enzymatic processes in the drug's pharmacokinetics (Gong et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of benzamide derivatives and their complexes have been explored, indicating the potential application of this compound in treating infections. Metal complexes of new benzamides exhibited significant antibacterial activity against various bacterial strains, surpassing the activities of free ligands and standard antibiotics in some cases. This research opens avenues for utilizing such compounds in developing new antimicrobial agents (Khatiwora et al., 2013).

Anti-Fatigue Effects

Studies on benzamide derivatives have shown promising anti-fatigue effects in animal models, suggesting the potential use of this compound in enhancing physical endurance. Compounds tested enhanced the forced swimming capacity of mice, indicating their potential application in managing fatigue-related conditions (Wu et al., 2014).

Properties

IUPAC Name

N-benzylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCREBMLGDGTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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